Tert-butyl N-(benzenesulfonylmethyl)-N-methylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

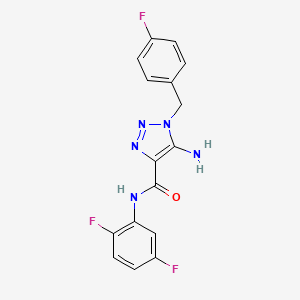

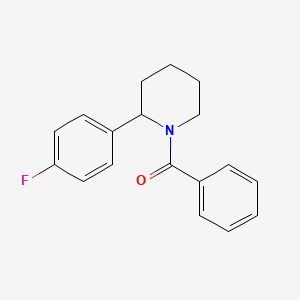

Tert-butyl N-(benzenesulfonylmethyl)-N-methylcarbamate, commonly known as Benomyl, is a systemic fungicide that is widely used in agriculture. It belongs to the carbamate family of chemicals and is effective against a broad range of fungal diseases. Benomyl has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis Applications

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) Nitrone Equivalents

These compounds have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid. These sulfones behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Environmental Science Applications

Degradation and Toxicity Studies

The genotoxic effects of related compounds like methyl-tert-butyl ether (MTBE) have been evaluated in human lymphocytes, indicating potential environmental and health implications of such substances. These effects could follow from the induction of DNA strand breaks, showcasing the importance of understanding the environmental fate and toxicological impact of related chemicals (Chen et al., 2008).

Material Science Applications

Strong Blue Emissive Nanofibers for Volatile Acid Vapors Detection

New benzothizole modified carbazole derivatives have been synthesized, with one showing the ability to form organogels in selected solvents. This capability highlights the role of tert-butyl groups in gel formation and the potential application of such materials in creating fluorescent sensory materials for detecting acid vapors, demonstrating innovative uses in material science (Sun et al., 2015).

properties

IUPAC Name |

tert-butyl N-(benzenesulfonylmethyl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-13(2,3)18-12(15)14(4)10-19(16,17)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLALJNTFHYOMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(benzenesulfonylmethyl)-N-methylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2710607.png)

![(Z)-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2710610.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide](/img/structure/B2710612.png)

![6-(2-Fluorophenyl)-2-hexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2710613.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2710616.png)

![4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2710618.png)

![[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl](4-methylphenyl)methanone](/img/structure/B2710622.png)

![methyl 4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)benzoate](/img/structure/B2710627.png)